molecular formula C18H25NO6 B2801326 Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate CAS No. 1170556-67-8

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate

Cat. No.: B2801326
CAS No.: 1170556-67-8
M. Wt: 351.399
InChI Key: HUDPIFCEMQKZGT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate is a chemical compound with the molecular formula C18H25NO6 and a molecular weight of 351.4 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate typically involves the reaction of ethyl 3-piperidinecarboxylate with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate can be compared with other piperidine derivatives, such as:

  • Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate oxalate
  • Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate oxalate
  • Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate oxalate

These compounds share similar structural features but differ in their substituents on the benzyl group, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.C2H2O4/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14;3-1(4)2(5)6/h5-8,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDPIFCEMQKZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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